molecular formula C34H56N2O27 B15290562 NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc CAS No. 38598-36-6

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc

Cat. No.: B15290562
CAS No.: 38598-36-6
M. Wt: 924.8 g/mol
InChI Key: MQZCSQZIUQOHCH-VRYNHTRWSA-N
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Description

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc is a complex oligosaccharide composed of multiple monosaccharide units. This compound is part of the sialic acid family, which plays a crucial role in various biological processes, including cell-cell interactions, signaling, and immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves multiple steps, starting from the individual monosaccharides. The key steps include glycosylation reactions to form the glycosidic bonds between the monosaccharide units. The reaction conditions typically involve the use of glycosyl donors and acceptors, along with catalysts such as Lewis acids .

Industrial Production Methods

Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method is advantageous due to its high specificity and efficiency .

Chemical Reactions Analysis

Types of Reactions

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc has several scientific research applications:

Mechanism of Action

The mechanism of action of NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc involves its interaction with specific receptors on the cell surface. These interactions can trigger various signaling pathways, leading to changes in cellular functions. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .

Comparison with Similar Compounds

Similar Compounds

    NeuAc(a2-3)Gal(b1-4)GlcNAc: Another sialic acid-containing oligosaccharide with different glycosidic linkages.

    NeuAc(a2-6)Gal(b1-4)GlcNAc: Similar structure but with a different sialic acid linkage.

    Gal(b1-3)GlcNAc: A simpler oligosaccharide without sialic acid residues.

Uniqueness

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc is unique due to its specific glycosidic linkages and the presence of multiple sialic acid residues. These features contribute to its distinct biological functions and interactions .

Biological Activity

NeuAc(a2-8)NeuAc(a2-3)Gal(b1-4)aldehydo-Glc, a complex sialylated glycan, is notable for its biological activities and implications in various physiological and pathological processes. This compound consists of multiple sialic acid (Neu5Ac) residues linked to galactose and glucose, forming a structure that can influence cellular interactions, immune responses, and microbial pathogenesis.

1. Role in Cell Interactions

Sialic acids, including Neu5Ac, are critical in mediating cell-cell interactions and signaling pathways. The specific linkage of NeuAc residues (α2-8 and α2-3) influences the binding affinity of various proteins and pathogens to host cells. For instance:

  • Toxin Binding : Studies have shown that the binding of tetanus toxin is facilitated by the presence of NeuAc residues, which play a crucial role in the toxin's ability to enter neuronal cells .

2. Immune Modulation

Sialylated glycans like this compound are known to modulate immune responses:

  • Inhibition of Immune Recognition : Sialic acids can inhibit the recognition of glycoproteins by immune cells, thus providing a mechanism for tumor cells to evade immune surveillance. This has been observed in various cancer types where increased sialylation correlates with poor prognosis .

3. Pathogen Interaction

The biological activity of this compound extends to its role in pathogen-host interactions:

  • Bacterial Adhesion : Certain bacteria utilize sialic acids to enhance their adhesion to host tissues. For instance, group B Streptococcus employs sialic acid O-acetylation to modulate its surface polysaccharides, affecting its virulence .

Case Studies

  • Cancer Cell Studies : Research indicates that sialic acid supplementation in nutrient-deprived cancer cells enhances their surface glycosylation without significantly contributing to energy metabolism. This suggests a dual role where sialic acids maintain glycan biosynthesis while also potentially influencing tumor progression .
  • Neuronal Development : In vertebrate neural development, polysialic acid formed from Neu5Ac is critical for neuronal plasticity and cell migration during brain development . The structural characteristics of Neu5Ac linkages influence these processes.

Data Table: Biological Activities

Biological ActivityDescriptionReferences
Toxin BindingFacilitates binding of tetanus toxin to neuronal cells
Immune EvasionModulates immune recognition, allowing tumors to evade detection
Bacterial AdhesionEnhances adhesion of pathogens like group B Streptococcus
Neuronal PlasticityCritical for neuronal development and cell migration

Properties

CAS No.

38598-36-6

Molecular Formula

C34H56N2O27

Molecular Weight

924.8 g/mol

IUPAC Name

(2S,4S,5R,6R)-5-acetamido-6-[(1S,2R)-2-[(2S,4S,5R,6R)-5-acetamido-2-carboxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxan-2-yl]oxy-1,3-dihydroxypropyl]-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-1,2,4,5-tetrahydroxy-6-oxohexan-3-yl]oxyoxan-4-yl]oxy-4-hydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C34H56N2O27/c1-10(42)35-19-12(44)3-33(31(54)55,61-27(19)22(50)15(47)6-38)60-18(9-41)24(52)28-20(36-11(2)43)13(45)4-34(62-28,32(56)57)63-29-23(51)17(8-40)58-30(25(29)53)59-26(16(48)7-39)21(49)14(46)5-37/h5,12-30,38-41,44-53H,3-4,6-9H2,1-2H3,(H,35,42)(H,36,43)(H,54,55)(H,56,57)/t12-,13-,14-,15+,16+,17+,18+,19+,20+,21+,22+,23-,24+,25+,26+,27+,28+,29-,30-,33+,34-/m0/s1

InChI Key

MQZCSQZIUQOHCH-VRYNHTRWSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](C[C@@](O[C@H]1[C@@H]([C@@H](CO)O[C@@]2(C[C@@H]([C@H]([C@@H](O2)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO)O)O

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)OC2(CC(C(C(O2)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)(C(=O)O)OC3C(C(OC(C3O)OC(C(CO)O)C(C(C=O)O)O)CO)O)O

Origin of Product

United States

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